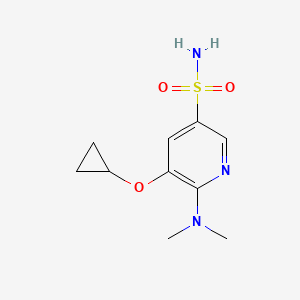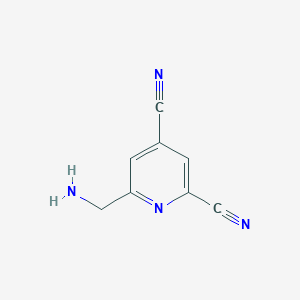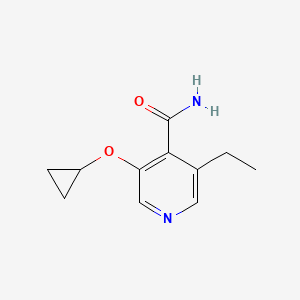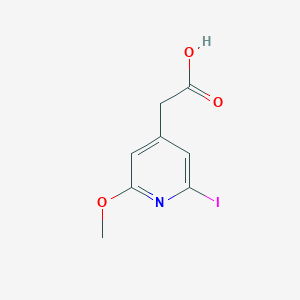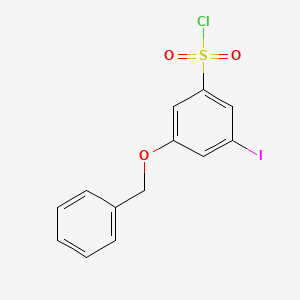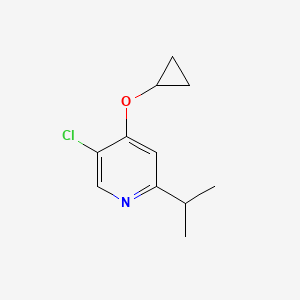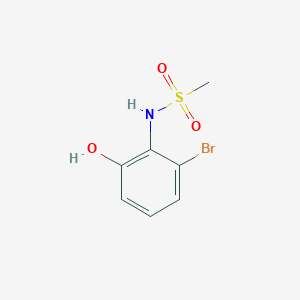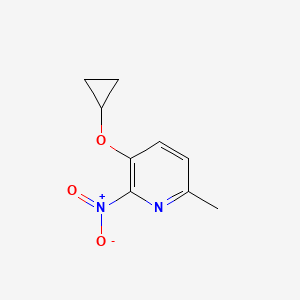
3-Cyclopropoxy-6-methyl-2-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropoxy-6-methyl-2-nitropyridine is an organic compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol . It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The compound features a cyclopropoxy group at the third position, a methyl group at the sixth position, and a nitro group at the second position on the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-6-methyl-2-nitropyridine typically involves the nitration of a substituted pyridine. One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield the nitropyridine . The cyclopropoxy and methyl groups can be introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar nitration and substitution reactions, optimized for large-scale synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity.
化学反応の分析
Types of Reactions
3-Cyclopropoxy-6-methyl-2-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or methyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Reduction: Reduction of the nitro group yields 3-cyclopropoxy-6-methyl-2-aminopyridine.
Substitution: Substitution reactions can yield various derivatives depending on the substituents introduced.
科学的研究の応用
3-Cyclopropoxy-6-methyl-2-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3-Cyclopropoxy-6-methyl-2-nitropyridine depends on its specific application. In general, the nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The cyclopropoxy and methyl groups may influence the compound’s reactivity and binding affinity to molecular targets.
類似化合物との比較
Similar Compounds
3-Cyclopropoxy-2-methyl-6-nitropyridine: Similar structure but with different positions of the methyl and nitro groups.
3-Hydroxy-6-methyl-2-nitropyridine: Similar structure but with a hydroxy group instead of a cyclopropoxy group.
Uniqueness
3-Cyclopropoxy-6-methyl-2-nitropyridine is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and potential applications. The presence of the cyclopropoxy group can impart unique steric and electronic properties compared to other similar compounds.
特性
分子式 |
C9H10N2O3 |
|---|---|
分子量 |
194.19 g/mol |
IUPAC名 |
3-cyclopropyloxy-6-methyl-2-nitropyridine |
InChI |
InChI=1S/C9H10N2O3/c1-6-2-5-8(14-7-3-4-7)9(10-6)11(12)13/h2,5,7H,3-4H2,1H3 |
InChIキー |
SFSYVLZWQOGDAM-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1)OC2CC2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





